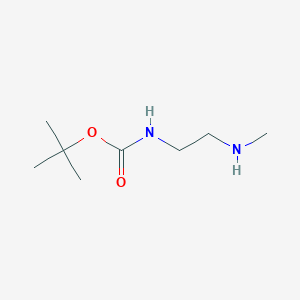![molecular formula C14H4Cl4N2O4 B043584 [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride CAS No. 124558-61-8](/img/structure/B43584.png)
[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride is a complex organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structure, which includes four carbonyl groups and four chloride atoms attached to the bipyridine core. It is used in various scientific and industrial applications due to its ability to form coordination complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride typically involves the homocoupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are favored for their high yields and relatively mild reaction conditions. Electrochemical methods are also employed for the synthesis of bipyridine derivatives, providing an alternative route that can be more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The carbonyl and chloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Bipyridyl radicals.
Substitution: Various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential in biological imaging and as a photosensitizer.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic and redox reactions, making the compound useful in a wide range of applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer used as a ligand in coordination chemistry.
3,3’-Bipyridine: Less commonly used but also forms coordination complexes.
4,4’-Bipyridine: The parent compound, primarily used as a precursor to paraquat.
Uniqueness
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride is unique due to its multiple carbonyl and chloride groups, which enhance its ability to form diverse coordination complexes. This makes it more versatile compared to other bipyridine derivatives .
Propiedades
IUPAC Name |
4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECVALPVQOISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559390 |
Source


|
| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-61-8 |
Source


|
| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

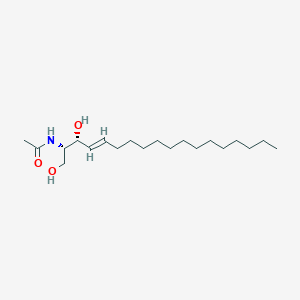

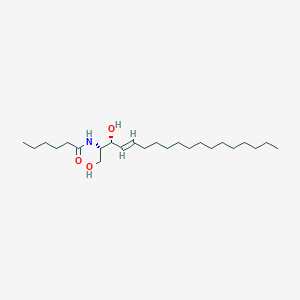
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
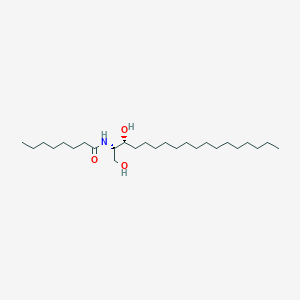
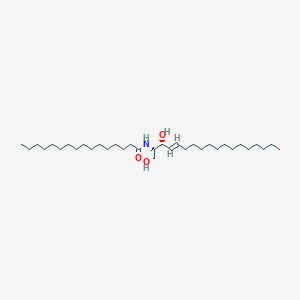
![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)




